molecular formula C20H19NO4 B12121630 N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B12121630
M. Wt: 337.4 g/mol
InChI Key: GWADWOIIYQLXSQ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound with the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol . This compound belongs to the class of coumarin derivatives, which are recognized as one of the most active classes of compounds possessing a wide spectrum of biological activity . Coumarin-acetamide hybrids, such as this one, are of significant interest in medicinal chemistry and pharmacological research. While the specific biological data for this compound is limited in the public domain, structurally similar 2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide derivatives have been reported in scientific literature to exhibit various research activities. These analogues have been studied for their potential antimicrobial and antioxidant properties . The core coumarin structure is a common pharmacophore in compounds investigated as antibacterial, antifungal, anti-inflammatory, anticoagulant, and antitumor agents . The molecular structure features a planar chromene (coumarin) ring system connected to a substituted acetamide group, a configuration that can enable interactions with various biological targets . This product is provided as a dry powder and is intended for research and development purposes only, specifically for Laboratory Research Use . It is NOT intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to handle this material with care, referring to the Safety Data Sheet for proper handling procedures.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C20H19NO4/c1-3-14-6-4-5-7-17(14)21-19(22)12-24-15-8-9-16-13(2)10-20(23)25-18(16)11-15/h4-11H,3,12H2,1-2H3,(H,21,22)

InChI Key

GWADWOIIYQLXSQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Research indicates that N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Study Findings

  • Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.
  • Efficacy Against Strains : In a study evaluating its antibacterial activity, the compound showed notable inhibition against:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting that this compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines through multiple mechanisms.

Case Studies

  • Study on Breast Cancer Cells (MCF-7) : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability with IC50 values in the low micromolar range .
  • Study on Cervical Cancer Cells (HeLa) : Another research effort indicated that this compound effectively reduced the proliferation of HeLa cells, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide with key structural analogs, highlighting variations in substituents, synthesis methods, and physicochemical properties:

Compound Name Substituents (R) Molecular Formula Synthesis Yield Key Spectral Data Biological Activity
This compound (Target) 2-Ethylphenyl C20H19NO4 Not reported Expected FTIR: ~1700 cm⁻¹ (amide C=O), ~1670 cm⁻¹ (coumarin lactone) Anticipated anticancer/antimicrobial
2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide (4na) H (unsubstituted) C12H11NO4 Not specified 1H NMR (DMSO-d6): δ 7.60 (d, J=9.0 Hz, 1H, coumarin H), 4.85 (s, 2H, OCH2CO) Not reported
N-(m-Tolyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (4ca) 3-Methylphenyl C19H17NO4 64% FTIR: 1679 cm⁻¹ (amide C=O); HRMS: m/z 323.1151 (calc. 323.1158) Anticancer (analog studies)
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 2-Chlorophenyl C18H14ClNO4 Not reported Molecular mass: 343.763 g/mol; ChemSpider ID: 636367 Potential antimicrobial
N-(4-Methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (4da) 4-Methoxyphenyl C19H17NO5 75% 13C NMR: δ 160.3 (C=O), 154.6 (coumarin C2); HRMS: m/z 339.1104 (calc. 339.1107) Not reported
N-(2-Nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (4ja) 2-Nitrophenyl C18H14N2O6 97% 1H NMR: δ 8.08–8.02 (m, 2H, Ar-H); FTIR: 1708 cm⁻¹ (nitro group) High reactivity (electron-withdrawing group)

Key Structural and Functional Differences:

Substituent Effects: Electron-Donating Groups (e.g., 4-methoxy in 4da ): Enhance solubility and may improve bioavailability. Halogen Substituents (e.g., 2-chloro in ): Improve lipophilicity and membrane permeability. Alkyl Groups (e.g., 2-ethyl in target compound): Balance steric hindrance and lipophilicity, possibly optimizing pharmacokinetics.

Synthetic Efficiency :

  • Yields for analogs range from 64% (4ca) to 97% (4ja), suggesting that substituent electronic properties influence reaction efficiency. The target compound’s synthesis would likely follow similar General Procedure 1 (amide coupling with K2CO3/Cs2CO3) .

Spectral Trends :

  • FTIR : Amide C=O stretches consistently appear near 1670–1700 cm⁻¹ across analogs .
  • NMR : Coumarin protons (e.g., H-3, H-4) resonate between δ 6.2–8.1 ppm, while acetamide CH2 groups appear at δ 4.8–5.0 ppm .

Biological Implications: Compounds with meta-substituted aryl groups (e.g., 4ca) show notable anticancer activity, likely due to optimized steric interactions with enzyme active sites . The target compound’s 2-ethyl group may similarly enhance selectivity for hydrophobic binding pockets.

Preparation Methods

Alkylation and Smiles Rearrangement Approach

This method, adapted from ACS Omega (2022), involves a tandem alkylation–Smiles rearrangement sequence:

Procedure :

  • Alkylation : 7-Hydroxy-4-methylcoumarin (1.0 eq) reacts with N-(2-ethylphenyl)-α-bromoacetamide (1.2 eq) in acetone with K₂CO₃ (1.3 eq) at 70°C for 24 hours.

  • Smiles Rearrangement : The intermediate undergoes O→N acyl transfer in aqueous KOH (1 M) at 70°C, yielding the target amide.

Key Data :

  • Yield : 33–59% (dependent on aryl substituent steric effects).

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 8.13 (t, J = 5.6 Hz, NH), 7.71 (d, J = 8.8 Hz, Ar-H), 4.60 (s, OCH₂CO).

    • IR : 1680 cm⁻¹ (amide C=O), 1720 cm⁻¹ (coumarin lactone).

Limitations : Moderate yields due to competing hydrolysis and byproduct formation.

Hydrazide Intermediate and Cyclization Route

Reported in IJPBS (2023), this pathway employs hydrazide formation followed by cyclization:

Procedure :

  • Esterification : 7-Hydroxy-4-methylcoumarin reacts with ethyl bromoacetate in acetone/K₂CO₃ to form ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate (85% yield).

  • Hydrazide Formation : Treatment with hydrazine hydrate in ethanol affords the hydrazide (72% yield).

  • Schiff Base and Cyclization : Condensation with 2-ethylbenzaldehyde followed by sodium azide/acetic acid cyclization yields the tetrazole intermediate, which is hydrolyzed to the target amide.

Key Data :

  • Overall Yield : 45–59%.

  • ¹H NMR (DMSO-d₆): δ 2.43 (s, CH₃), 4.29 (s, OCH₂CO), 6.25 (s, coumarin C3-H).

Challenges : Multi-step sequence reduces efficiency; tetrazole byproducts require chromatography.

Acid Chloride Aminolysis Method

Optimized by Der Pharma Chemica (2016), this route prioritizes direct amide bond formation:

Procedure :

  • Ester Hydrolysis : Ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate is hydrolyzed with KOH to the carboxylic acid (92% yield).

  • Acid Chloride Formation : Treatment with oxalyl chloride/DMF in DCM generates the acid chloride in situ.

  • Amide Coupling : Reaction with 2-ethylaniline and triethylamine in DCM at 0–5°C affords the target compound.

Key Data :

  • Yield : 82%.

  • Optimized Conditions :

    • Molar Ratio : Acid chloride:amine = 1:1.1.

    • Base : Triethylamine (1.5 eq).

    • Temperature : 0–5°C to minimize side reactions.

Characterization :

  • ¹³C NMR (DMSO-d₆): δ 170.11 (amide C=O), 161.20 (coumarin lactone), 18.57 (CH₃).

  • X-ray Crystallography : Confirms planar coumarin core and amide geometry (CCDC No. 1000266817).

Comparative Analysis of Synthetic Routes

Parameter Alkylation–Smiles Hydrazide Cyclization Acid Chloride
Steps 243
Overall Yield 33–59%45–59%82%
Reaction Time 48 hours72 hours24 hours
Purification Column chromatographyRecrystallizationColumn chromatography
Key Advantage No transition metalsTetrazole compatibilityHigh efficiency

The acid chloride method outperforms others in yield and simplicity, though alkylation–Smiles avoids acidic conditions.

Scalability and Industrial Considerations

  • Cost Efficiency : Acid chloride route uses inexpensive oxalyl chloride and 2-ethylaniline (~$0.50/g).

  • Safety : Exothermic amide coupling requires controlled temperatures.

  • Green Chemistry : K₂CO₃ in acetone (alkylation) offers a reusable solvent system .

Q & A

Q. What are the standard synthetic routes for N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide?

The synthesis typically involves a multi-step approach:

Coumarin Core Formation : Condensation of 4-methyl-7-hydroxycoumarin with ethyl bromoacetate under basic conditions to introduce the acetoxy group.

Acetamide Coupling : Reaction of the intermediate with 2-ethylphenylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents.

Purification : Column chromatography or recrystallization from methanol/chloroform mixtures to achieve >95% purity .
Key Analytical Confirmation : NMR (¹H/¹³C) and IR spectroscopy validate structural integrity, with characteristic peaks for the coumarin lactone (C=O at ~1700 cm⁻¹) and acetamide NH (δ 8.2–8.5 ppm) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Identifies substituent positions (e.g., ethylphenyl group integration at δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂).
  • IR Spectroscopy : Confirms carbonyl groups (coumarin lactone and acetamide).
  • HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (theoretical [M+H]⁺ = 351.37 g/mol) .

Q. How is the compound initially screened for biological activity?

  • Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli (typical range: 8–64 µg/mL) .
  • Cytotoxicity Screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Preliminary testing against cyclooxygenase-2 (COX-2) or β-lactamase enzymes via fluorometric assays .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Selection : Replace THF with DMF to enhance coupling efficiency (yield increases from 60% to 85%).
  • Microwave Assistance : Reduce reaction time from 24 hours to 2 hours while maintaining 90% yield .
  • Catalyst Screening : Use 4-dimethylaminopyridine (DMAP) to accelerate acetamide formation .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Molecular Docking : Simulations (AutoDock Vina) predict binding to bacterial DNA gyrase (binding energy ≤ -8.5 kcal/mol) .
  • Enzyme Kinetics : Time-dependent inhibition assays (e.g., NADH oxidation for dehydrogenase targets) with Lineweaver-Burk plots to determine inhibition type .
  • Fluorescence Quenching : Study interactions with serum albumin (BSA) to assess pharmacokinetic behavior .

Q. How are structure-activity relationships (SARs) investigated?

  • Substituent Variation : Compare analogues with halogenated phenyl groups (e.g., 2-chlorophenyl vs. 2-ethylphenyl) to evaluate antibacterial potency .
  • Pharmacophore Modeling : Identify critical moieties (e.g., coumarin oxygen at position 7) using 3D-QSAR (CoMFA/CoMSIA) .
  • Metabolite Profiling : LC-MS/MS to track hydroxylated or glucuronidated derivatives in hepatic microsomes .

Q. How can contradictory biological data across studies be resolved?

  • Orthogonal Assays : Validate antimicrobial results with zone-of-inhibition (ZOI) and time-kill kinetics alongside MIC data .
  • Crystallographic Analysis : Resolve ambiguous binding modes via X-ray diffraction (SHELXL refinement) .
  • Dose-Response Curves : Ensure consistent IC₅₀ calculations using nonlinear regression (GraphPad Prism) .

Q. What advanced techniques determine the compound’s crystal structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate).
  • SHELX Suite : Refine structures using SHELXL (R-factor ≤ 0.05) to resolve torsional angles and hydrogen bonding (e.g., coumarin C=O⋯H-N acetamide interactions) .

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